molecular formula C21H14F3N3O B2381964 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 329906-35-6

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No. B2381964
CAS RN: 329906-35-6
M. Wt: 381.358
InChI Key: TYCIWMHQNOIFMD-UHFFFAOYSA-N
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Description

“N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide” is a benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . In a specific process, ortho-phenylenediamines were reacted with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “this compound”, can be determined using X-ray crystal structure analysis . The benzimidazole core is planar and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques such as FTIR, NMR, and HRMS .

Scientific Research Applications

Synthetic Chemistry

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide and its derivatives are of interest in synthetic chemistry for their potential to participate in novel synthesis pathways. For example, the compound has been involved in reactions mediated by phenyliodine(III) bis(trifluoroacetate) leading to unexpected products due to interrupted Pummerer-type reactions, showcasing its reactivity and potential in creating novel chemical entities (Wang et al., 2007).

Material Science

In material science, derivatives of this compound have been explored for their photophysical properties, which are crucial for developing new materials with specific optical characteristics. Studies have synthesized novel fluorescent compounds based on benzimidazole derivatives, revealing their potential in applications requiring fluorescence, such as sensors and organic light-emitting diodes (OLEDs) (Padalkar et al., 2011).

Biomedical Research

In the biomedical field, benzimidazole derivatives have been investigated for their antimicrobial and anticancer properties. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives have shown significant antimicrobial activity against various pathogens, suggesting their potential as new antimicrobial agents (Sethi et al., 2016). Additionally, certain benzimidazole carboxamide derivatives have demonstrated potent inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, indicating their potential in cancer therapy (Penning et al., 2010).

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on their specific structure and functional groups. Some benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)14-7-5-6-13(12-14)20(28)27-16-9-2-1-8-15(16)19-25-17-10-3-4-11-18(17)26-19/h1-12H,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCIWMHQNOIFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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